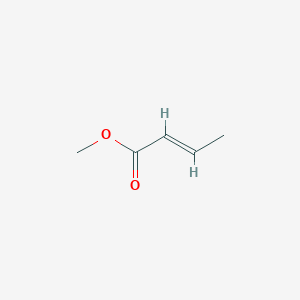
甲基巴豆酸酯
描述
Methyl crotonate is an organic compound with the molecular formula C5H8O2. It is an ester derived from crotonic acid and methanol. This compound is known for its clear, colorless to pale yellow liquid appearance and is used in various chemical reactions and industrial applications due to its reactivity and versatility.
科学研究应用
Methyl crotonate has several applications in scientific research:
Medicine: Research on methyl crotonate includes its potential use in drug synthesis and development.
作用机制
Target of Action
Methyl crotonate primarily targets hydroxyl radicals . Hydroxyl radicals are highly reactive and can cause oxidative damage to cells. They play a significant role in various chemical reactions, particularly in combustion processes .
Mode of Action
Methyl crotonate interacts with hydroxyl radicals through two main processes: H-abstraction and OH-addition . The potential energy surfaces (PES) for these reactions were explored using advanced computational methods . The subsequent isomerization and β-scission reactions of the produced primary radicals were also investigated .
Biochemical Pathways
The interaction of methyl crotonate with hydroxyl radicals leads to a series of reactions that affect various biochemical pathways. For instance, it undergoes a vinylogous aldol reaction with enolizable aldehydes . This reaction is facilitated by aluminum tris (2,6-di-2-naphthylphenoxide), leading to the formation of a new carbon-carbon bond .
Pharmacokinetics
Its reaction kinetics with hydroxyl radicals have been explored . The rate coefficients of the dominant H-abstraction channels were predicted over a range of temperatures and pressures .
Result of Action
The interaction of methyl crotonate with hydroxyl radicals results in the formation of primary radicals . These radicals can undergo further reactions, leading to various molecular and cellular effects. For instance, methyl crotonate was used to investigate chemoselectivity in the reaction between itself and benzylamine, catalyzed by lipase B from Candida antarctica .
Action Environment
The action of methyl crotonate can be influenced by environmental factors such as temperature and pressure . For instance, the rate coefficients of its reactions with hydroxyl radicals were predicted over a range of temperatures and pressures . Therefore, the action, efficacy, and stability of methyl crotonate can vary depending on the environmental conditions.
生化分析
Biochemical Properties
Methyl crotonate participates in biochemical reactions such as the vinylogous aldol reaction with enolizable aldehydes . This reaction is catalyzed by aluminum tris (2,6-di-2-naphthylphenoxide), indicating an interaction between methyl crotonate and this enzyme .
Cellular Effects
Methyl crotonate has been found to influence cellular functions. For instance, it has been associated with histone crotonylation, a post-translational modification that regulates gene expression . This suggests that methyl crotonate can impact cell signaling pathways and gene expression. Moreover, it has been implicated in the regulation of cellular metabolism, particularly in the context of energy metabolism .
Molecular Mechanism
The molecular mechanism of action of methyl crotonate involves its conversion to crotonyl-CoA by the metabolic enzyme acyl-CoA synthetase 2 (ACSS2) . This conversion is part of the fatty acid β-oxidation pathway and lysine degradation . The crotonyl-CoA then serves as a donor for protein crotonylation, a post-translational modification that regulates diverse cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl crotonate have been studied over time. For instance, the reaction kinetics of methyl crotonate with hydroxyl radical have been investigated . This study provided insights into the stability and degradation of methyl crotonate, as well as its long-term effects on cellular function .
Metabolic Pathways
Methyl crotonate is involved in several metabolic pathways. As mentioned earlier, it is converted to crotonyl-CoA by ACSS2, which is part of the fatty acid β-oxidation pathway and lysine degradation . This suggests that methyl crotonate interacts with enzymes like ACSS2 and impacts metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Methyl crotonate can be synthesized through the esterification of crotonic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating crotonic acid and methanol with a strong acid such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
CH3CH=CHCOOH+CH3OH→CH3CH=CHCOOCH3+H2O
Industrial Production Methods: In industrial settings, methyl crotonate is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
化学反应分析
Types of Reactions: Methyl crotonate undergoes various chemical reactions, including:
Hydrogenation: Methyl crotonate can be hydrogenated to produce methyl butyrate and methyl 3-butenoate.
Oxidation: Methyl crotonate can be oxidized by hydroxyl radicals, leading to the formation of various oxidation products.
Aldol Reactions: Methyl crotonate can undergo vinylogous aldol reactions with enolizable aldehydes in the presence of aluminum tris (2,6-di-2-naphthylphenoxide).
Common Reagents and Conditions:
Hydrogenation: Platinum on alumina (Pt/Al2O3) catalyst, hydrogen gas, elevated temperatures.
Oxidation: Hydroxyl radicals, controlled temperature and pressure conditions.
Aldol Reactions: Aluminum tris (2,6-di-2-naphthylphenoxide), enolizable aldehydes.
Major Products:
Hydrogenation: Methyl butyrate, methyl 3-butenoate.
Oxidation: Various oxidation products depending on the reaction conditions.
Aldol Reactions: Aldol adducts formed from the reaction with enolizable aldehydes.
相似化合物的比较
- Ethyl crotonate
- Methyl methacrylate
- Methyl butyrate
- Methyl 3-butenoate
属性
IUPAC Name |
methyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVUJPXSBQTRZ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878813 | |
| Record name | 2-Butenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl (E)-crotonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20834 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-43-8, 18707-60-3 | |
| Record name | Methyl E-crotonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018707603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, methyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T02JIH93S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyl crotonate has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.
A: Yes, studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [] to characterize methyl crotonate and its reaction products.
A: Methyl crotonate undergoes thermal cis-trans isomerization and decomposition at temperatures ranging from 400 °C to 560 °C [].
A: Yes, methyl crotonate acts as an effective internal olefin in ruthenium-catalyzed cross-metathesis reactions with biosourced fatty acid methyl esters, producing shorter diesters suitable for polyester production []. This approach offers high productivity and selectivity with low catalyst loadings.
A: Methyl crotonate acts as a dienophile in a multicomponent reaction (MCR) that produces polysubstituted piperidines []. This MCR, involving an aldehyde, an ammonia equivalent, an acyl chloride, and methyl crotonate, allows for the efficient synthesis of diverse piperidine derivatives with various functional groups and stereochemistry.
A: Yes, computational studies using density functional theory (DFT) have investigated the regio- and stereoselectivity of the 1,3-dipolar cycloaddition reaction between methyl crotonate and 2,3,4,5-tetrahydropyridine-1-oxide []. The calculations suggest an asynchronous concerted mechanism favoring the formation of the meta-endo cycloadduct.
A: CASSCF and DFT-B3LYP calculations have been employed to study the [2+2] cycloaddition reactions of methyl crotonate with ethylene [, ]. The research reveals the formation of a triplet 1,4-biradical intermediate upon ethylene attack on the excited state of methyl crotonate.
A: Research on the thermal Diels-Alder reaction of cyclohexadiene with methyl crotonate, using the AM1 molecular orbital method, suggests that the reaction proceeds through a concerted pathway and two radical pathways []. This highlights the influence of substituents on the reaction mechanism.
A: While specific formulation strategies for methyl crotonate are not discussed in the provided research, it's worth noting that the transesterification of poly(β-hydroxyalkanoate)s (PHAs) can yield oligomers with methyl crotonate end groups []. These findings suggest potential applications for methyl crotonate in polymer modification and biomaterial development.
ANone: The provided research focuses on the chemical properties and reactivity of methyl crotonate. Specific information on SHE regulations, toxicology, and safety is not discussed in these studies.
A: Researchers utilize various analytical techniques, including GC-MS [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [], to identify and quantify methyl crotonate and its reaction products. Additionally, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) has been employed to characterize partially transesterified PHAs containing methyl crotonate end groups [].
ANone: The provided research primarily focuses on the synthesis, reactivity, and applications of methyl crotonate. Specific information regarding its environmental impact and degradation is not covered in these studies.
A: While the provided research does not explicitly compare methyl crotonate with alternatives and substitutes, it highlights the use of methyl crotonate in specific reactions and applications. For instance, its role as an internal olefin in cross-metathesis reactions with fatty acid derivatives [] suggests potential advantages over other olefins. Further research is needed to evaluate its performance compared to other options.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
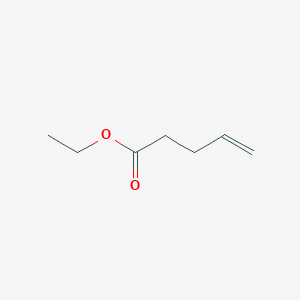
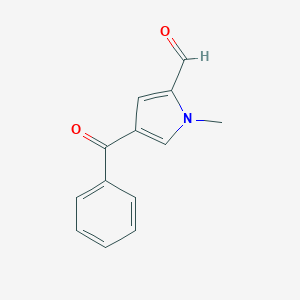

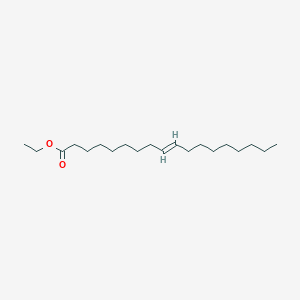



![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)
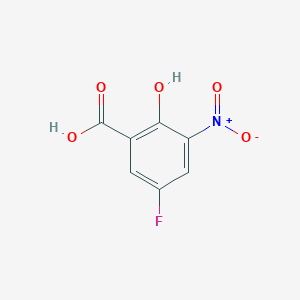
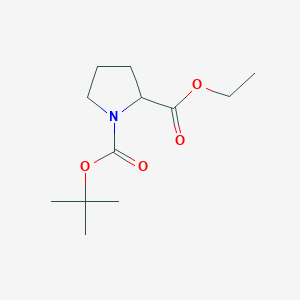
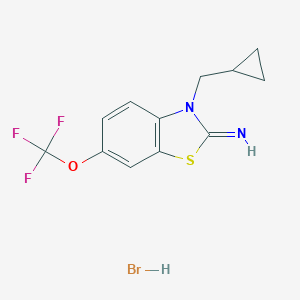
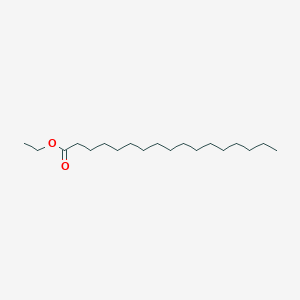
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
